molecular formula C16H21N5O3 B2577299 N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide CAS No. 1211413-58-9

N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide

Cat. No.: B2577299
CAS No.: 1211413-58-9
M. Wt: 331.376
InChI Key: PUOHIUNUDVTBBK-UHFFFAOYSA-N
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Description

N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a pyrimidine ring, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the pyrimidine ring, and the piperazine moiety. The process often starts with the preparation of the furan-2-carboxylic acid, which is then coupled with an appropriate pyrimidine derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide stands out due to its unique combination of a furan ring, a pyrimidine ring, and a piperazine moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-20-5-7-21(8-6-20)14-11-15(19-12-18-14)24-10-4-17-16(22)13-3-2-9-23-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOHIUNUDVTBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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